molecular formula C23H29N5O3 B11143315 N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11143315
M. Wt: 423.5 g/mol
InChI Key: PTEHXPIZGISWGE-UHFFFAOYSA-N
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Description

  • This compound belongs to a class of molecules known as benzamides.
  • Its complex structure contains a fused triazatricyclo[8.4.0.03,8]tetradeca ring system, with a cyclopentyl group and an imino (NH) functional group.
  • The compound’s chemical formula is C25H32N6O3.
  • It has potential applications in tuberculosis treatment, as we’ll explore further.
  • Preparation Methods

    • The synthetic route for this compound involves several steps, including cyclization reactions.
    • Unfortunately, specific conditions and industrial production methods are not widely documented in the literature.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, such as oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism remains elusive, but it likely involves interactions with cellular targets related to tuberculosis.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the literature.
    • its unique structure and potential anti-tubercular activity set it apart.

    Properties

    Molecular Formula

    C23H29N5O3

    Molecular Weight

    423.5 g/mol

    IUPAC Name

    N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

    InChI

    InChI=1S/C23H29N5O3/c1-15(2)31-13-7-12-28-20(24)17(22(29)25-16-8-3-4-9-16)14-18-21(28)26-19-10-5-6-11-27(19)23(18)30/h5-6,10-11,14-16,24H,3-4,7-9,12-13H2,1-2H3,(H,25,29)

    InChI Key

    PTEHXPIZGISWGE-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=CC=CC4=N2

    Origin of Product

    United States

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